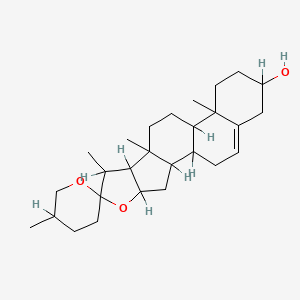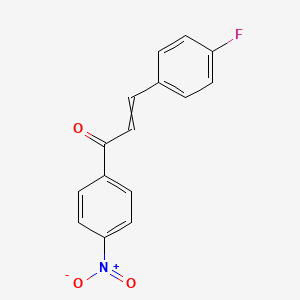
Spirost-5-en-3-ol
Descripción general
Descripción
Spirost-5-en-3-ol, also known as diosgenin, is a naturally occurring steroidal sapogenin. It is primarily derived from plants such as wild yam (Dioscorea species) and fenugreek (Trigonella foenum-graecum). This compound has garnered significant attention due to its diverse biological activities and its role as a precursor in the synthesis of various steroidal drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Spirost-5-en-3-ol can be synthesized through several chemical routes. One common method involves the hydrolysis of dioscin, a glycoside found in plants, to yield diosgenin. This process typically involves acid hydrolysis under controlled conditions .
Industrial Production Methods
In industrial settings, diosgenin is extracted from plant sources using solvents such as ethanol or methanol. The plant material is first dried and ground, then subjected to solvent extraction. The extract is then purified through various techniques, including crystallization and chromatography, to obtain pure diosgenin .
Análisis De Reacciones Químicas
Types of Reactions
Spirost-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: Diosgenin can be oxidized to form diosgenone.
Reduction: Reduction reactions can convert diosgenin into other steroidal derivatives.
Substitution: Substitution reactions can introduce different functional groups into the diosgenin molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under specific conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions include diosgenone, various steroidal derivatives, and functionalized diosgenin compounds .
Aplicaciones Científicas De Investigación
Spirost-5-en-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of corticosteroids, sex hormones, and other steroidal drugs.
Biology: Diosgenin is studied for its role in plant metabolism and its potential as a natural pesticide.
Medicine: It exhibits anti-inflammatory, anticancer, and cholesterol-lowering properties. Diosgenin is also used in the development of oral contraceptives and hormone replacement therapies.
Industry: Diosgenin is utilized in the pharmaceutical industry for the production of various steroidal medications .
Mecanismo De Acción
The mechanism of action of Spirost-5-en-3-ol involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Diosgenin inhibits the production of inflammatory cytokines such as IL-4 and IL-6, thereby reducing inflammation.
Anticancer: It induces apoptosis in cancer cells by modulating pathways such as the PI3K/Akt and MAPK pathways.
Cholesterol-lowering: Diosgenin inhibits cholesterol absorption in the intestines and promotes cholesterol excretion
Comparación Con Compuestos Similares
Similar Compounds
Dioscin: A glycoside that can be hydrolyzed to produce diosgenin.
Protodioscin: Another glycoside with similar properties to dioscin.
Sarsasapogenin: A steroidal sapogenin with similar biological activities.
Uniqueness
Spirost-5-en-3-ol is unique due to its wide range of biological activities and its role as a precursor for the synthesis of various steroidal drugs. Its ability to modulate multiple molecular pathways makes it a valuable compound in both research and industry .
Propiedades
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLVFSAGQJTQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512-06-1, 512-04-9 | |
| Record name | NSC226132 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIOSGENIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[C][1,2,5]oxadiazole-5-boronicacid](/img/structure/B7798299.png)

![trisodium;5-[(Z)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B7798302.png)
![[(3R,4R,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B7798308.png)



![2-[4-(tetrahydro-2H-pyran-2-yloxy)phenoxy]tetrahydro-2H-pyran](/img/structure/B7798343.png)



